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Compound of Interest

Compound Name: N-heptyl-2-methylbenzamide

Cat. No.: B325510

Get Quote

Introduction & Compound Profile
N-heptyl-2-methylbenzamide (CAS: 314765-45-2) is a lipophilic amide often synthesized

during the exploration of novel Carbonic Anhydrase (CA) inhibitors or as a model substrate for

oxidative amidation methodologies. Structurally, it consists of an ortho-toluic acid core coupled

to a heptyl amine tail.

In drug discovery, this scaffold presents specific challenges:

Lipophilicity: The C7-alkyl chain significantly increases LogP, necessitating precise solubility

protocols to avoid precipitation in aqueous buffers.

Target Specificity: While often screened against Carbonic Anhydrase isoforms (hCA I, II, IX),

its structural similarity to fatty acid amides suggests potential off-target activity at TRP

channels or cannabinoid receptors.

This guide provides a standardized workflow for the physicochemical and biological profiling of

N-heptyl-2-methylbenzamide, focusing on solubility, cytotoxicity (safety), and functional

enzyme inhibition.
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Compound Snapshot
Property Value Notes

IUPAC Name N-heptyl-2-methylbenzamide

CAS Number 314765-45-2

Molecular Weight 233.35 g/mol

Formula C₁₅H₂₃NO

Predicted LogP ~4.2 - 4.5
High lipophilicity; requires

DMSO/Ethanol stock.

Physical State Pale yellow solid / Oil Low melting point possible.

Primary Target
Carbonic Anhydrase (Isoforms

I, II)
Potential inhibitor scaffold.

Safety & Handling (MSDS Highlights)
Hazard Identification: Irritant (Skin/Eye/Respiratory). Potential aquatic toxicity due to

lipophilic nature.

PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a chemical fume hood.

Storage: Store neat at -20°C. DMSO stocks are stable at -20°C for 3 months; avoid repeated

freeze-thaw cycles.

Experimental Workflow Overview
The following diagram illustrates the logical progression from stock preparation to functional

validation.
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Figure 1: Characterization Pipeline. Solubility and Cytotoxicity gates must be passed before

investing resources in Functional Assays.

Protocol 1: Stock Preparation & Solubility Screening
Objective: To generate a stable stock solution and determine the maximum soluble

concentration in assay media.

Materials
N-heptyl-2-methylbenzamide (Solid)[1][2][3][4][5][6]

DMSO (Anhydrous, Cell Culture Grade)

PBS (pH 7.4) or Assay Buffer (e.g., Tris-SO₄)

Procedure
Primary Stock (20 mM):

Weigh 4.67 mg of compound.

Dissolve in 1.0 mL of 100% DMSO. Vortex for 30 seconds until clear.

Note: Sonicate if any turbidity remains.

Working Dilutions (Serial):
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Prepare 2x serial dilutions in 100% DMSO first (range: 20 mM down to 0.1 mM).

Critical Step (Intermediate Dilution): Dilute DMSO stocks 1:100 into the final Assay Buffer

immediately before use to minimize precipitation time. Final DMSO concentration should

be ≤1%.

Visual Solubility Check:

Inspect the 200 µM aqueous dilution (highest test concentration) under a microscope or

via nephelometry.

Acceptance Criteria: No visible crystals or precipitate after 30 minutes at RT.

Protocol 2: Cytotoxicity Profiling (MTS Assay)
Objective: Determine the CC₅₀ (Cytotoxic Concentration 50%) to ensure functional hits are not

artifacts of cell death. Cell Line: HEK293 (Kidney) or SH-SY5Y (Neuronal - relevant if testing

neuroactivity).

Materials
CellTiter 96® AQueous One Solution (MTS Reagent)[5]

96-well culture plates (Clear, flat bottom)

Positive Control: Staurosporine (1 µM) or 10% DMSO (Lysis control)

Step-by-Step Methodology
Seeding:

Seed cells at 10,000 cells/well in 100 µL media.

Incubate 24h at 37°C/5% CO₂ to allow attachment.

Treatment:

Remove spent media.
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Add 100 µL fresh media containing N-heptyl-2-methylbenzamide (0.1 µM – 100 µM).

Include Vehicle Control (1% DMSO) and Positive Control (Staurosporine).

Incubate for 24 - 72 hours.

Readout:

Add 20 µL MTS reagent per well.

Incubate 1-4 hours at 37°C (monitor for color change).

Measure Absorbance at 490 nm.[5]

Analysis:

Normalize data:

Threshold: Do not proceed to functional assays at concentrations where viability < 80%.

Protocol 3: Functional Target Validation (Carbonic
Anhydrase Inhibition)
Rationale:N-substituted benzamides are established scaffolds for Carbonic Anhydrase (CA)

inhibition. This assay measures the esterase activity of CA using 4-Nitrophenyl acetate (4-NPA)

as a substrate.

Assay Principle
Inhibitor presence reduces the rate of yellow color formation.

Materials
Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII)

Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in Acetone)

Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5

Reference Inhibitor: Acetazolamide (Standard CA inhibitor)
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Plate Layout & Workflow
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Figure 2: Plate map strategy. Run all points in triplicate.

Detailed Procedure
Preparation:

Prepare Enzyme Solution: Dilute hCAII to effective concentration (e.g., 100 nM) in Assay

Buffer.

Prepare Substrate Solution: Dilute 4-NPA stock to 3 mM in Assay Buffer immediately

before use.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b325510/docs?utm_src=pdf-body-img#application-note-in-vitro-characterization-of-n-heptyl-2-methylbenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b325510?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation (Pre-read):

Add 140 µL Assay Buffer to all wells.

Add 20 µL Enzyme Solution (or Buffer for Blank wells).

Add 20 µL Test Compound (N-heptyl-2-methylbenzamide) at 10x final concentration.

Incubate 15 mins at Room Temp (25°C).

Reaction Initiation:

Add 20 µL Substrate Solution (Final conc: 300 µM).

Immediately place in plate reader.

Kinetic Read:

Measure Absorbance at 405 nm every 30 seconds for 15 minutes.

Data Calculation:

Calculate Initial Velocity (

) from the linear portion of the curve.

Data Reporting & Interpretation
Expected Results Table
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Parameter Expected Outcome Interpretation

Solubility Limit ~50 - 100 µM in PBS
Higher conc. may precipitate;

false positives likely.

Cytotoxicity (CC₅₀) > 50 µM

If < 10 µM, compound is likely

a general toxin, not a specific

drug lead.

CA Inhibition (IC₅₀) 1 - 10 µM (Moderate)

Potency depends on the

specific fit of the heptyl tail in

the CA hydrophobic pocket.

Troubleshooting Guide
Precipitation in Assay: If OD405 spikes erratically, the compound has crashed out. Add

0.01% Triton X-100 to the buffer to stabilize the lipophilic heptyl chain.

High Background: 4-NPA spontaneously hydrolyzes. Ensure the "Blank" (No Enzyme) rate is

subtracted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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